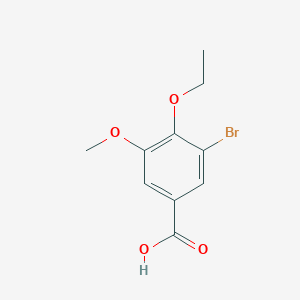

3-Bromo-4-ethoxy-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-ethoxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 275.1 .Scientific Research Applications

Organic Synthesis Applications

Researchers have explored diverse substituted 2-arylbenzoic acids, including derivatives similar to 3-Bromo-4-ethoxy-5-methoxybenzoic acid, as proton shuttles for the selective functionalization of indole C-H bonds, showcasing their utility in organic synthesis processes (Jing-Jing Pi et al., 2018). Such compounds are instrumental in enhancing yield and selectivity for arylation reactions.

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has demonstrated that these compounds exhibit promising properties as photosensitizers in photodynamic therapy. They possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for the Type II mechanism in cancer treatment (M. Pişkin et al., 2020).

Halogen Bonding Studies

Research on the influence of methoxy-substituents, including structures related to this compound, on the strength of Br…Br type II halogen bonds in bromobenzoic acid has provided insights into the crystal structure and intermolecular interactions. These studies aid in understanding the role of halogen bonding in molecular recognition and assembly processes (Pablo A. Raffo et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways .

Biochemical Pathways

Benzylic compounds, in general, are known to participate in free radical bromination and nucleophilic substitution reactions .

Pharmacokinetics

The compound’s molecular weight (27510) and structure suggest that it may have reasonable bioavailability .

properties

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKJPBQKOGGPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)